molecular formula C22H23ClN2O4 B11051824 5-(4-chlorophenyl)-3-hydroxy-1-{3-[(2-hydroxyethyl)amino]propyl}-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

5-(4-chlorophenyl)-3-hydroxy-1-{3-[(2-hydroxyethyl)amino]propyl}-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11051824
M. Wt: 414.9 g/mol
InChI Key: KGWRZMWVMDXZGL-ZZEZOPTASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-BENZOYL-5-(4-CHLOROPHENYL)-3-HYDROXY-1-{3-[(2-HYDROXYETHYL)AMINO]PROPYL}-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes a benzoyl group, a chlorophenyl group, and a hydroxyethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BENZOYL-5-(4-CHLOROPHENYL)-3-HYDROXY-1-{3-[(2-HYDROXYETHYL)AMINO]PROPYL}-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrol-2-one structure, followed by the introduction of the benzoyl, chlorophenyl, and hydroxyethylamino groups through various substitution and addition reactions. Common reagents used in these reactions include benzoyl chloride, 4-chlorophenylboronic acid, and 2-hydroxyethylamine, under conditions such as reflux and the use of catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-BENZOYL-5-(4-CHLOROPHENYL)-3-HYDROXY-1-{3-[(2-HYDROXYETHYL)AMINO]PROPYL}-1,5-DIHYDRO-2H-PYRROL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone.

    Reduction: The benzoyl group can be reduced to a benzyl group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone derivative, while reduction of the benzoyl group would yield a benzyl derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-BENZOYL-5-(4-CHLOROPHENYL)-3-HYDROXY-1-{3-[(2-HYDROXYETHYL)AMINO]PROPYL}-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-BENZOYL-5-(3,4-DICHLOROPHENYL)-3-HYDROXY-1-(TETRAHYDRO-2-FURANYLMETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE
  • 4-BENZOYL-5-(3,4-DICHLOROPHENYL)-1-(2-FURYLMETHYL)-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-ONE

Uniqueness

4-BENZOYL-5-(4-CHLOROPHENYL)-3-HYDROXY-1-{3-[(2-HYDROXYETHYL)AMINO]PROPYL}-1,5-DIHYDRO-2H-PYRROL-2-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H23ClN2O4

Molecular Weight

414.9 g/mol

IUPAC Name

(4Z)-5-(4-chlorophenyl)-1-[3-(2-hydroxyethylamino)propyl]-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C22H23ClN2O4/c23-17-9-7-15(8-10-17)19-18(20(27)16-5-2-1-3-6-16)21(28)22(29)25(19)13-4-11-24-12-14-26/h1-3,5-10,19,24,26-27H,4,11-14H2/b20-18-

InChI Key

KGWRZMWVMDXZGL-ZZEZOPTASA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCCNCCO)C3=CC=C(C=C3)Cl)/O

Canonical SMILES

C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCNCCO)C3=CC=C(C=C3)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.